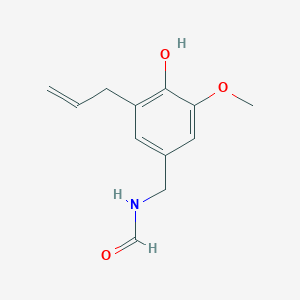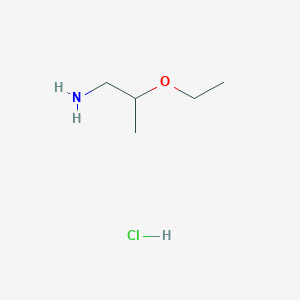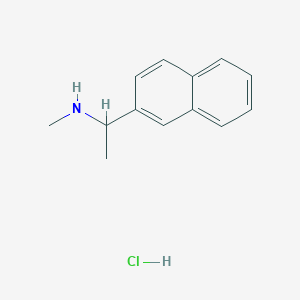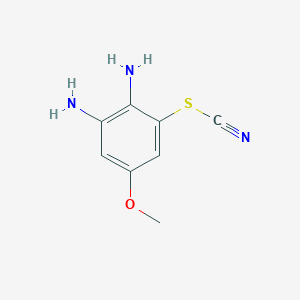![molecular formula C10H5ClN2S2 B1387085 Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Descripción general
Descripción
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique structure combining thiophene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and kinase-inhibiting properties.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound can disrupt their activity, leading to potential therapeutic effects such as anti-cancer activity .
Direcciones Futuras
Thienopyrimidine derivatives have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines . Furthermore, other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) could be explored .
Métodos De Preparación
The synthesis of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution. One common method starts with the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization to form the thieno[3,2-d]pyrimidine core. Chlorination is then carried out using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. Finally, nucleophilic substitution with thiophene derivatives completes the synthesis .
Análisis De Reacciones Químicas
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride (POCl3) for chlorination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted thieno[3,2-d]pyrimidines and their derivatives .
Comparación Con Compuestos Similares
2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: This compound also features a pyrimidine core with thiophene substitution but includes a nitrophenoxy group, which may alter its biological activity.
2-chloro-1,3-pyrimidine: A simpler pyrimidine derivative that lacks the thiophene ring, making it less complex but still useful in various chemical reactions.
2-thioxopyrimidine:
The uniqueness of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine lies in its combined thiophene and pyrimidine structure, which imparts distinct electronic and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDPXLUZWJSHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)

![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)
![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)



